molecular formula C10H8O3 B6266739 3-methyl-1-benzofuran-7-carboxylic acid CAS No. 133845-01-9

3-methyl-1-benzofuran-7-carboxylic acid

Cat. No. B6266739
CAS RN: 133845-01-9
M. Wt: 176.2
InChI Key:
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Description

3-Methyl-1-benzofuran-7-carboxylic acid, also known as MBFCA, is a carboxylic acid that has been studied for its potential applications in scientific research. MBFCA has been found to possess a wide range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Mechanism of Action

3-methyl-1-benzofuran-7-carboxylic acid is known to act as a substrate for the enzyme cytochrome P450 2B4. This enzyme is involved in the metabolism of drugs, xenobiotics, and other compounds. Specifically, the enzyme catalyzes the oxidation of 3-methyl-1-benzofuran-7-carboxylic acid to form a variety of metabolites, including 3-methyl-1-benzofuran-7-carboxylic acid monomethyl ester, 3-methyl-1-benzofuran-7-carboxylic acid ethyl ester, and 3-methyl-1-benzofuran-7-carboxylic acid methyl ester. These metabolites are then further metabolized by other enzymes, such as cytochrome P450 3A4, to form additional metabolites.
Biochemical and Physiological Effects
3-methyl-1-benzofuran-7-carboxylic acid has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 2B4, which is involved in the metabolism of drugs, xenobiotics, and other compounds. Additionally, 3-methyl-1-benzofuran-7-carboxylic acid has been found to inhibit the enzyme cytochrome P450 3A4, which is involved in the metabolism of a variety of compounds, including drugs and xenobiotics. It has also been found to have an inhibitory effect on the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and xenobiotics.

Advantages and Limitations for Lab Experiments

3-methyl-1-benzofuran-7-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and the reductive amination process used to synthesize it yields a pure product with few byproducts. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the metabolism of drugs, xenobiotics, and other compounds.
However, there are also some limitations to consider when using 3-methyl-1-benzofuran-7-carboxylic acid in laboratory experiments. For example, it is a relatively unstable compound, and its degradation products can interfere with the results of experiments. Additionally, the reductive amination process used to synthesize 3-methyl-1-benzofuran-7-carboxylic acid can yield a small amount of byproducts, which can also interfere with results.

Future Directions

There are a number of potential future directions for research into 3-methyl-1-benzofuran-7-carboxylic acid. One possible direction is to further investigate its potential applications in the study of drug metabolism. Additionally, further research could be done to investigate the effects of 3-methyl-1-benzofuran-7-carboxylic acid on other enzymes involved in drug metabolism, such as cytochrome P450 2C19. Another possible direction is to investigate the effects of 3-methyl-1-benzofuran-7-carboxylic acid on the metabolism of other compounds, such as polycyclic aromatic hydrocarbons. Finally, further research could be done to investigate the stability of 3-methyl-1-benzofuran-7-carboxylic acid and to develop methods to improve its stability.

Synthesis Methods

3-methyl-1-benzofuran-7-carboxylic acid is synthesized through a process known as reductive amination. This process involves reacting an aldehyde or ketone with an amine in the presence of a reducing agent. In the case of 3-methyl-1-benzofuran-7-carboxylic acid, the aldehyde is 3-methyl-1-benzofuran, the amine is ethylenediamine, and the reducing agent is sodium cyanoborohydride. This reaction yields 3-methyl-1-benzofuran-7-carboxylic acid as the primary product, with a small amount of byproducts.

Scientific Research Applications

3-methyl-1-benzofuran-7-carboxylic acid has been studied for its potential applications in scientific research. For example, it has been used as a substrate for the enzyme cytochrome P450 2B4, which is involved in the metabolism of drugs. It has also been used for the study of the enzymes involved in the metabolism of xenobiotics, such as polycyclic aromatic hydrocarbons. In addition, 3-methyl-1-benzofuran-7-carboxylic acid has been used to study the binding affinity of various compounds to the cytochrome P450 2B4 enzyme.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-benzofuran-7-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylphenol", "phthalic anhydride", "sodium hydroxide", "sulfuric acid", "potassium permanganate", "sodium carbonate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-methylphthalic anhydride by reacting 3-methylphenol with phthalic anhydride in the presence of sulfuric acid.", "Step 2: Oxidation of 3-methylphthalic anhydride to 3-methylphthalic acid using potassium permanganate.", "Step 3: Esterification of 3-methylphthalic acid with ethanol in the presence of sulfuric acid to form ethyl 3-methylphthalate.", "Step 4: Hydrolysis of ethyl 3-methylphthalate with sodium hydroxide to form 3-methylphthalic acid.", "Step 5: Decarboxylation of 3-methylphthalic acid to form 3-methylbenzofuran.", "Step 6: Carboxylation of 3-methylbenzofuran with carbon dioxide in the presence of sodium hydroxide to form 3-methyl-1-benzofuran-7-carboxylic acid.", "Step 7: Purification of the final product by recrystallization from ethanol and water." ] }

CAS RN

133845-01-9

Molecular Formula

C10H8O3

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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